molecular formula C15H19NO3 B3292808 1-Butyl-3-hydroxy-3-(2-oxopropyl)indolin-2-one CAS No. 881077-31-2

1-Butyl-3-hydroxy-3-(2-oxopropyl)indolin-2-one

Cat. No. B3292808
CAS RN: 881077-31-2
M. Wt: 261.32 g/mol
InChI Key: LXNHMRXSTLKRNE-UHFFFAOYSA-N
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Description

“1-Butyl-3-hydroxy-3-(2-oxopropyl)indolin-2-one” is a compound that has been found to be produced by the human-derived Enterocloster strain when cultured anaerobically . The planar structure of this compound was determined using nuclear magnetic resonance and mass spectroscopy . The chirality of this compound was implied as S by comparing the optical rotation value with literature reports of the synthesized compounds .


Synthesis Analysis

The synthesis of 3-substituted-3-hydroxy-indolin-2-ones, which includes “this compound”, has been achieved under metal-free conditions via three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione .


Molecular Structure Analysis

The molecular formula of “this compound” is C11H11NO3 . The average mass is 205.210 Da and the monoisotopic mass is 205.073898 Da .


Chemical Reactions Analysis

The compound “this compound” is known to inhibit nitric oxide production . This inhibition demonstrates a 50% inhibitory activity (IC 50) of 34 µm for NO production by murine macrophage cells subjected to lipopolysaccharide stimulation .

Scientific Research Applications

1. Synthesis and Chemical Transformations

  • Regiospecific Epoxide Opening: A method was developed for aminolysis of 3-oxirane-indolin-2-ones, leading to 3-hydroxy-3-aminomethylindolin-2-ones. This process is regiospecific, opening the epoxide ring from the less-substituted end and utilizes water as a reaction medium for enhanced reaction rate (Chouhan et al., 2011).
  • C(sp3)–H Peroxidation: A metal-free C(sp3)–H peroxidation method was developed for 3-substituted indolin-2-ones, resulting in 3-peroxyindolin-2-ones and subsequently 3-hydroxyindolin-2-ones (Ying et al., 2017).
  • Oxidative Cyclization for 2-Hydroxy-Indolin-3-Ones: A facile approach for synthesizing 2-hydroxy-2-substituted indol-3-ones was developed, which included using CAN and TEMPO as oxidants (Wen et al., 2017).

2. Applications in Material Science

  • Organic Solar Cells: Indolinone-substituted methanofullerene was investigated as an electron acceptor in polymer–fullerene solar cells, showing potential in solar energy materials (Valitov et al., 2012).

3. Biological and Medicinal Applications

  • Antimicrobial and Antioxidant Activity: N-phenylpropyl-3-substituted indoline-2-one derivatives were synthesized and evaluated for their antimicrobial and antioxidant activities, showing promising results (Pushpa et al., 2017).
  • Cholinesterase Inhibitors for Alzheimer's Treatment: Carbamate derivatives of indolines as cholinesterase inhibitors and antioxidants were studied for Alzheimer's disease treatment, showing significant protection against cytotoxicity and scavenging activity against different radicals (Yanovsky et al., 2012).
  • Anticancer Agents: Novel 3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one analogs were synthesized and evaluated for in vitro cytotoxicity against various human tumor cell lines, with some showing potential as anticancer agents (Penthala et al., 2010)

properties

IUPAC Name

1-butyl-3-hydroxy-3-(2-oxopropyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-3-4-9-16-13-8-6-5-7-12(13)15(19,14(16)18)10-11(2)17/h5-8,19H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNHMRXSTLKRNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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